molecular formula C8H12N2 B3371165 (3-Ethylphenyl)hydrazine CAS No. 63693-64-1

(3-Ethylphenyl)hydrazine

Cat. No.: B3371165
CAS No.: 63693-64-1
M. Wt: 136.19 g/mol
InChI Key: XHJNKGFUXFLNAG-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (3-ethylphenyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (3-ethylphenyl)amine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C}8\text{H}{11}\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}8\text{H}{12}\text{N}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of nitro compounds or the reduction of corresponding azides. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Ethylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reactions with aldehydes or ketones in the presence of acid catalysts are common.

Major Products:

Scientific Research Applications

(3-Ethylphenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in organic molecules. This property makes it useful in the formation of hydrazones and other derivatives. Additionally, it can undergo redox reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

    Phenylhydrazine: Similar in structure but lacks the ethyl group.

    (4-Ethylphenyl)hydrazine: Similar but with the ethyl group in the para position.

    (2-Ethylphenyl)hydrazine: Similar but with the ethyl group in the ortho position.

Uniqueness: (3-Ethylphenyl)hydrazine is unique due to the position of the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in steric and electronic effects, making this compound distinct in its chemical behavior .

Properties

IUPAC Name

(3-ethylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-4-3-5-8(6-7)10-9/h3-6,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJNKGFUXFLNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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